2-(4-Methylpiperazin-1-YL)ethanesulfonyl chloride
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Overview
Description
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H15ClN2O2S and a molecular weight of 226.72 g/mol . This compound is known for its use in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may yield a sulfonate ester .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanesulfonyl chloride: Similar structure but without the methyl group on the piperazine ring.
2-(4-Methylpiperazin-1-yl)ethane-1-sulfonyl chloride dihydrochloride: A dihydrochloride salt form of the compound.
Uniqueness
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and the properties of the products formed from its reactions .
Properties
Molecular Formula |
C7H15ClN2O2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9-2-4-10(5-3-9)6-7-13(8,11)12/h2-7H2,1H3 |
InChI Key |
QJQBFCLTSPZBGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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